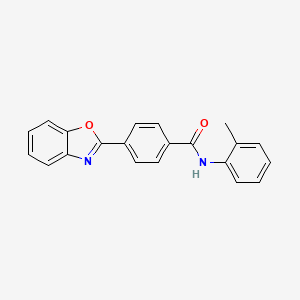
Reactive Blue 203
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Blue 203 is a synthetic dye that is widely used in the textile industry. It is also known as Remazol Brilliant Blue R or C.I. Reactive Blue 203. The chemical formula for Reactive Blue 203 is C34H25ClN10Na2O13S4. It is a water-soluble dye that is used to color cotton, wool, and other natural fibers.
Mecanismo De Acción
The mechanism of action of Reactive Blue 203 is based on its ability to bind to biomolecules such as proteins and nucleic acids. The dye molecule contains a reactive group that can form covalent bonds with amino or sulfhydryl groups of proteins. This results in the formation of a stable complex between Reactive Blue 203 and the biomolecule of interest. The complex can then be detected using various methods such as spectrophotometry or fluorescence spectroscopy.
Biochemical and Physiological Effects:
Reactive Blue 203 has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it should be noted that the concentration of Reactive Blue 203 used in experiments should be carefully controlled to avoid any potential effects on cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Reactive Blue 203 is its high sensitivity and specificity for biomolecules. It can be used to detect very low concentrations of proteins or nucleic acids in biological samples. In addition, Reactive Blue 203 is easy to use and can be incorporated into various experimental protocols. However, there are some limitations to the use of Reactive Blue 203 in lab experiments. For example, it may not be suitable for certain applications where other dyes or probes may be more appropriate.
Direcciones Futuras
There are many potential future directions for the use of Reactive Blue 203 in scientific research. One area of interest is the development of new biosensors based on Reactive Blue 203. These biosensors could be used for the detection of various analytes in clinical or environmental samples. Another area of interest is the use of Reactive Blue 203 in the development of new imaging techniques for the visualization of cells and tissues. Finally, Reactive Blue 203 could be used in the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
Reactive Blue 203 is synthesized by reacting 1,3,5-trichloro-2,4,6-triazine (TCT) with 2-[(4-amino-2-sulfophenyl)azo]benzoic acid (ASAB) in the presence of sodium hydroxide. The reaction results in the formation of Reactive Blue 203, which is then purified and dried. The synthesis method of Reactive Blue 203 is well established and has been used for many years.
Aplicaciones Científicas De Investigación
Reactive Blue 203 has been extensively studied for its various applications in scientific research. It has been used as a staining agent for the detection of proteins, nucleic acids, and other biomolecules in biological samples. Reactive Blue 203 has also been used as a fluorescent dye for imaging of cells and tissues. In addition, Reactive Blue 203 has been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
147826-71-9 |
|---|---|
Nombre del producto |
Reactive Blue 203 |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



